2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol
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Overview
Description
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol is a complex organic compound featuring a bromine atom, a fluorenylidenehydrazinylidene group, and a methoxyphenol moiety
Preparation Methods
The synthesis of 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol typically involves multiple steps, including the formation of the fluorenylidenehydrazinylidene group and its subsequent attachment to the methoxyphenol ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can participate in elimination reactions, such as the E2 mechanism, where it acts as a substrate and base, leading to the formation of double bonds and the release of bromine . This process involves the transfer of electron pairs and the formation of transition states.
Comparison with Similar Compounds
Similar compounds to 2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol include:
2-bromo-4-fluoro-1-iodobenzene: Used in the synthesis of tetrasubstituted alkenes.
Methyl 2-bromo-4-oxazolecarboxylate: Employed as an intermediate in organic synthesis.
4-bromo-N-(4-(diethylamino)-2-methylphenyl)benzamide: Utilized in the preparation of various organic compounds.
These compounds share similar structural features, such as the presence of bromine atoms and aromatic rings, but differ in their specific functional groups and applications.
Properties
IUPAC Name |
2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-26-19-11-13(10-18(22)21(19)25)12-23-24-20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-12,25H,1H3/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRIOQXXKSTTQ-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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